pH-Dependent Yield: A 5.4x Higher Production at pH 4.5 vs. pH 5.5 in a Maillard Model System
The formation of 3,5-dimethyl-1,2-dithiolan-4-one is strongly favored under acidic conditions. In a model reaction between 4-hydroxy-5-methyl-3(2H)-furanone (HMF) and cysteine, the yield of this compound was 65 µg per 10 mg of HMF at pH 4.5, but decreased to 25 µg at pH 5.5—a 2.6-fold reduction—and fell to trace levels (<0.5 µg) at pH 6.5 [1]. This pH-dependent behavior is a key differentiator from other major volatiles in the same system, such as 2-methyl-3-furanthiol, whose yield increased from 12 µg to 16 µg when pH was raised from 4.5 to 5.5 [1].
5.4× reported yield difference
| Evidence Dimension | Volatile compound yield in a Maillard reaction model system |
|---|---|
| Target Compound Data | 65 µg (pH 4.5), 25 µg (pH 5.5), trace (pH 6.5) per 10 mg HMF |
| Comparator Or Baseline | 2-Methyl-3-furanthiol: 12 µg (pH 4.5), 10 µg (pH 5.5), 6 µg (pH 6.5); 2-Methyl-3-thiophenethiol: 6 µg (pH 4.5), 6 µg (pH 5.5), trace (pH 6.5); 2-Methyltetrahydrothiophenone: 18 µg (pH 4.5), 6 µg (pH 5.5), trace (pH 6.5) |
| Quantified Difference | Target compound yield decreased by 62% from pH 4.5 to 5.5 and >99% at pH 6.5. In contrast, 2-methyl-3-furanthiol decreased by only 17% from pH 4.5 to 5.5. |
| Conditions | Reaction of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine in aqueous solution at 140°C, analyzed by GC-MS. |
Why This Matters
This data is critical for flavor scientists optimizing process conditions (e.g., fermentation, thermal processing) to maximize or minimize the production of specific aroma-active sulfur compounds.
- [1] Mottram, D. S.; Whitfield, F. B. Aroma Volatiles from Meatlike Maillard Systems. In *Thermally Generated Flavors*; Parliment, T. H., Morello, M. J., McGorrin, R. J., Eds.; ACS Symposium Series 543; American Chemical Society: Washington, DC, 1993; pp 180-191. Data from Table I. View Source
